molecular formula C4H11N3O2S B13465234 3-Amino-3-methylazetidine-1-sulfonamide

3-Amino-3-methylazetidine-1-sulfonamide

Cat. No.: B13465234
M. Wt: 165.22 g/mol
InChI Key: BDAOOJCLYMFLJU-UHFFFAOYSA-N
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Description

3-Amino-3-methylazetidine-1-sulfonamide is a high-purity chemical compound offered for research applications. As a functionalized azetidine, it serves as a versatile building block in medicinal chemistry and drug discovery. The structure combines a compact, saturated azetidine ring with both sulfonamide and amino functional groups, making it a valuable scaffold for constructing more complex molecules. The sulfonamide group is a common pharmacophore found in many biologically active compounds, while the amino group provides a handle for further synthetic modification. This compound is intended for use in laboratory research only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

Molecular Formula

C4H11N3O2S

Molecular Weight

165.22 g/mol

IUPAC Name

3-amino-3-methylazetidine-1-sulfonamide

InChI

InChI=1S/C4H11N3O2S/c1-4(5)2-7(3-4)10(6,8)9/h2-3,5H2,1H3,(H2,6,8,9)

InChI Key

BDAOOJCLYMFLJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylazetidine-1-sulfonamide typically involves the reaction of thiols with amines. One efficient method is the oxidative coupling of thiols and amines, which does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another method involves the use of sulfonyl chlorides, which are prepared in situ from thiols by oxidation with reagents such as N-chlorosuccinimide, followed by reaction with amines .

Industrial Production Methods: Industrial production of 3-Amino-3-methylazetidine-1-sulfonamide may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-methylazetidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert sulfonamide groups to amine groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide and thionyl chloride are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

3-Amino-3-methylazetidine-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-methylazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biological pathways, leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Ring Strain vs.
  • Synthetic Complexity : Derivatives like Compound 46 require multi-step functionalization (e.g., triazole addition), whereas simpler sulfonamides () are synthesized in fewer steps.

Pharmacokinetic and Pharmacodynamic Profiles

While direct pharmacokinetic data for 3-amino-3-methylazetidine-1-sulfonamide are unavailable, studies on analogous sulfonamides provide insights:

  • Methyl Sulfonamide Substituents : Methyl groups on sulfonamides (e.g., Compound 21) improve metabolic stability by reducing oxidative metabolism, as shown in .
  • Azetidine vs. Piperidine : Azetidine’s smaller ring size may reduce off-target interactions compared to piperidine-containing sulfonamides, which are more lipophilic and prone to hepatic clearance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-3-methylazetidine-1-sulfonamide, and how can reaction conditions be fine-tuned to improve yield?

  • Methodology : The synthesis typically involves azetidine ring formation followed by sulfonamide functionalization. Key steps include:

  • Ring closure : Use of cyclization agents (e.g., Mitsunobu conditions) for azetidine formation .

  • Sulfonylation : Reaction with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine as catalysts) .

  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometry to reduce side products. Monitor progress via TLC and confirm purity via NMR (¹H/¹³C) and HPLC .

    Parameter Optimal Range Impact on Yield
    Temperature60–70°CHigher yields above 60°C
    SolventAnhydrous DMFEnhances sulfonylation
    Reaction Time12–18 hoursPrevents over-sulfonation

Q. How can researchers characterize the stereochemical configuration of 3-Amino-3-methylazetidine-1-sulfonamide?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .
  • NMR spectroscopy : Analyze coupling constants (e.g., J values for axial/equatorial protons in azetidine) .

Advanced Research Questions

Q. How to resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

  • Methodology :

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to rule off-target effects .

  • Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to correlate activity with substituent effects .

    • Case Study : Inconsistent inhibition of kinase X may arise from assay pH differences altering sulfonamide protonation. Use buffered systems (pH 7.4 vs. 6.5) to test this hypothesis .

Q. What computational strategies are effective for predicting the binding mode of 3-Amino-3-methylazetidine-1-sulfonamide to biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Screen against homology models of targets (e.g., carbonic anhydrase isoforms) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict affinity trends .

Q. How to design SAR studies for optimizing the sulfonamide moiety’s pharmacokinetic properties?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

  • Prodrug strategies : Mask the sulfonamide as a tert-butyl carbamate for improved oral bioavailability .

  • In vitro ADME : Assess permeability (Caco-2 assay), plasma protein binding, and CYP450 inhibition .

    Modification Effect on PK Reference
    -CF₃ substitution↑ Metabolic stability
    Methyl azetidine↓ Plasma clearance

Data Contradiction & Troubleshooting

Q. How to address discrepancies in NMR spectra between synthetic batches?

  • Methodology :

  • Impurity profiling : Use LC-MS to identify byproducts (e.g., over-sulfonated isomers) .
  • Deuterated solvent effects : Ensure consistent use of DMSO-d₆ vs. CDCl₃, as solvent shifts can mask peaks .
  • Dynamic NMR : Detect rotameric equilibria in sulfonamide groups at variable temperatures .

Q. What experimental controls are critical for in vivo toxicity studies of azetidine sulfonamides?

  • Methodology :

  • Negative controls : Use vehicle-only and structurally inert analogs (e.g., des-methyl derivatives) .
  • Biomarker monitoring : Track liver enzymes (ALT/AST) and renal biomarkers (creatinine) in rodent models .
  • Dose-ranging : Establish MTD (maximum tolerated dose) via staggered dosing (1–100 mg/kg) .

Notes for Rigorous Research

  • Ethical compliance : Adhere to FDA guidelines for non-clinical use; no human/animal administration without approval .

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